Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound characterized by a 4-methyl-substituted thiazole core. The thiazole ring is functionalized at position 2 with an acetamide group modified by a 4-chlorophenylsulfonyl moiety and at position 5 with an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5S2/c1-3-23-14(20)13-9(2)17-15(24-13)18-12(19)8-25(21,22)11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIGYLGKDVCBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a thiazole ring, a sulfonamide moiety, and an ethyl ester, contributing to its biological activity.
Antibacterial Activity
Research indicates that derivatives of compounds containing the 4-chlorophenylsulfonyl group exhibit notable antibacterial properties. For instance, compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains . The antibacterial mechanism is likely linked to enzyme inhibition pathways that disrupt bacterial metabolism.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. In particular, it shows strong inhibitory activity against urease and acetylcholinesterase, which are critical in various physiological processes. For example, certain derivatives exhibited IC50 values as low as 0.63 µM for acetylcholinesterase inhibition, indicating high potency .
Anticancer Properties
The thiazole derivatives have also been investigated for their anticancer potential. Studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact mechanism involves the interaction with cellular receptors that regulate cell growth and apoptosis .
Hypoglycemic and Diuretic Effects
Some studies have reported hypoglycemic and diuretic activities associated with similar thiazole compounds. These effects are crucial for managing conditions such as diabetes and hypertension .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound inhibits key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on various receptors, influencing cellular responses.
- Binding Affinity : Docking studies indicate favorable interactions with amino acid residues in target proteins, enhancing its pharmacological effectiveness .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Screening
In a study assessing the antibacterial properties of various thiazole derivatives, this compound was evaluated alongside other compounds. The results indicated that while some derivatives showed promising antibacterial activity against Bacillus subtilis, others were less effective against gram-negative bacteria like E. coli. This variability highlights the importance of structural modifications in enhancing therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of ethyl 4-methylthiazole-5-carboxylate derivatives, which vary in substituents at position 2. Below is a structural and functional comparison with key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations
Trifluoromethyl-substituted analogs (e.g., Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) exhibit enhanced metabolic stability due to the CF₃ group’s electronegativity .
For example:
- Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate () is a precursor in anticancer drug development.
- Metsulfuron methyl ester () is a herbicide, highlighting the agrochemical relevance of thiazole carboxylates.
Synthetic Accessibility :
- The acetylated analog () is synthesized in 74% yield via straightforward acetylation, suggesting that the target compound’s sulfonyl variant may require more complex coupling reagents (e.g., sulfonyl chlorides) or protective group strategies.
Crystallographic Characterization: Derivatives like Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate () have been characterized using X-ray crystallography, a method supported by software such as SHELXL and ORTEP .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely used approach for thiazole formation. It involves the condensation of thiourea with α-halo carbonyl compounds. For ethyl 4-methyl-1,3-thiazole-5-carboxylate, the reaction proceeds as follows:
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Reactants :
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Thiourea (NH₂CSNH₂)
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Ethyl 2-chloroacetoacetate (ClCH₂COCOOEt)
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Mechanism :
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Reaction Conditions :
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Solvent: Ethanol or toluene
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Temperature: 60–70°C
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Time: 1.5–2.5 hours
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This step typically achieves yields of 70–80%.
Sulfonamide Functionalization
The [(4-chlorophenyl)sulfonyl]acetyl group is introduced via nucleophilic acyl substitution.
Reaction of 2-Amino Thiazole with Sulfonyl Acetyl Chloride
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Reactants :
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2-Amino-4-methyl-1,3-thiazole-5-carboxylate
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[(4-Chlorophenyl)sulfonyl]acetyl chloride
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Mechanism :
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The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
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Elimination of HCl yields the acetamide derivative.
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Conditions :
Esterification and Final Assembly
The ethyl ester at position 5 is typically introduced early in the synthesis but may require protection during subsequent steps.
Direct Esterification of Carboxylic Acid
If the thiazole intermediate exists as a carboxylic acid (e.g., 4-methyl-1,3-thiazole-5-carboxylic acid), esterification proceeds via:
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Reactants :
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Acid catalyst: H₂SO₄ or p-toluenesulfonic acid
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Ethanol
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Conditions :
Optimization and Challenges
Regioselectivity in Thiazole Formation
The Hantzsch reaction favors substitution at the α-position of the carbonyl group. Steric effects from the methyl group at position 4 ensure correct regiochemistry.
Purification Techniques
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Crystallization : Used after bromination (e.g., from hexane/ethyl acetate).
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Column Chromatography : Resolves sulfonamide byproducts using silica gel and ethyl acetate/hexane gradients.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Key Advantage |
|---|---|---|---|
| Thiazole formation | Hantzsch reaction | 70–80% | High regioselectivity |
| Bromination | Diazotization | 85% | Scalability |
| Sulfonamide coupling | Acyl substitution | 75–90% | Mild conditions |
| Esterification | Acid-catalyzed | >90% | Simplicity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate, and what reaction conditions are critical for high yield?
- Answer : The compound can be synthesized via cyclization of intermediates such as ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination to introduce the sulfonyl group. Key reaction parameters include temperature control (80–100°C for cyclization), solvent choice (e.g., toluene or dichloromethane), and stoichiometric ratios of reagents to minimize byproducts . For analogous thiazole derivatives, esterification and sulfonamide coupling steps often require anhydrous conditions and catalysts like triethylamine .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Answer : Structural confirmation relies on a combination of -NMR, -NMR, IR, and mass spectrometry. For example, the thiazole ring’s carbonyl group typically appears at ~170 ppm in -NMR, while sulfonyl stretches in IR occur near 1350–1150 cm. High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks, particularly given the compound’s sulfur and chlorine content . X-ray crystallography, as demonstrated for related thiazole derivatives, can resolve conformational ambiguities .
Q. What preliminary biological activities have been reported for this compound?
- Answer : While direct data for this compound is limited, structurally similar sulfonamide-thiazole derivatives exhibit antitumor activity. For instance, 5-phenyl-1,3-thiazole-4-sulfonamide analogs showed inhibitory effects across 60 cancer cell lines (e.g., leukemia and breast cancer) in the NCI-60 screen, with IC values in the micromolar range . Antimicrobial activity against Gram-positive bacteria has also been observed in related esters .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced antitumor efficacy?
- Answer : SAR studies highlight the importance of the 4-chlorophenylsulfonyl group for target binding, likely through hydrophobic interactions with enzyme pockets. Substitution at the thiazole 4-methyl position with bulkier groups (e.g., trifluoromethyl) may improve metabolic stability, while modifying the ethyl ester to a methyl or tert-butyl ester could enhance membrane permeability . Computational docking studies with cytochrome P450 enzymes or kinase targets (e.g., EGFR) are recommended to prioritize analogs .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity across studies?
- Answer : Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Reproducing protocols with rigorous exclusion of moisture (via Schlenk techniques) and monitoring reaction progress via TLC or HPLC can standardize outcomes . For biological data, inconsistencies may stem from cell line heterogeneity or assay protocols. Cross-validation using orthogonal assays (e.g., MTT and apoptosis staining) and standardized cell culture conditions (e.g., ATCC guidelines) is critical .
Q. What advanced analytical methods are recommended for purity assessment and stability studies?
- Answer : High-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection (CAD) ensures purity >98%. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can identify degradation products, with LC-MS/MS used to characterize hydrolyzed esters or sulfonamide cleavage byproducts . Differential scanning calorimetry (DSC) assesses thermal stability, particularly for polymorphic forms .
Q. How can synthetic routes be optimized for scalability without compromising stereochemical integrity?
- Answer : Flow chemistry techniques improve scalability by enhancing heat/mass transfer during critical steps like sulfonylation. Catalytic methods (e.g., Pd-catalyzed cross-coupling for aryl groups) reduce stoichiometric waste. For stereosensitive intermediates, chiral HPLC or enzymatic resolution ensures enantiopurity .
Q. What in vitro models are suitable for elucidating the compound’s mechanism of action?
- Answer : Enzyme inhibition assays (e.g., kinase panels or caspase-3/7 activation) paired with cellular thermal shift assays (CETSA) can identify direct targets. Transcriptomic profiling (RNA-seq) of treated cancer cells may reveal pathway-specific effects, such as DNA damage response or apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
